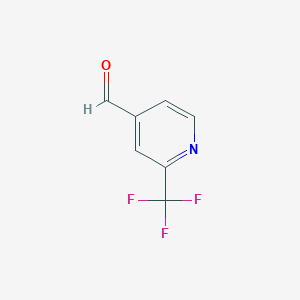

2-(Trifluoromethyl)isonicotinaldehyde

Vue d'ensemble

Description

2-(Trifluoromethyl)isonicotinaldehyde is a chemical compound with the molecular formula C₇H₄F₃NO. It is also known as 2-(trifluoromethyl)pyridine-4-carboxaldehyde. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the isonicotinaldehyde structure, which is a derivative of pyridine. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)isonicotinaldehyde typically involves the introduction of a trifluoromethyl group to the isonicotinaldehyde structure. One common method is the reaction of 2-(trifluoromethyl)pyridine with a suitable formylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like Lewis acids to facilitate the formylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced analytical techniques like NMR and HPLC ensures the quality and consistency of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

Oxidation: 2-(Trifluoromethyl)pyridine-4-carboxylic acid.

Reduction: 2-(Trifluoromethyl)pyridine-4-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimycobacterial Activity

Research indicates that 2-(trifluoromethyl)isonicotinaldehyde exhibits significant antitubercular properties. It has been shown to inhibit the growth of Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis (TB). A study demonstrated that derivatives of this compound could serve as potential candidates for new TB treatments due to their ability to penetrate bacterial membranes effectively.

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have reported that it induces apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, derivatives of this compound were found to inhibit cancer cell proliferation by triggering programmed cell death pathways.

Anti-inflammatory Effects

Additionally, this compound has demonstrated anti-inflammatory effects in animal models. It reduces inflammatory responses, indicating its potential use in treating inflammatory diseases.

Materials Science Applications

Fluorescent Polymers

In materials science, this compound serves as a precursor for synthesizing fluorescent resins and polymers. These materials have applications in optoelectronics and bioimaging technologies due to their ability to emit light upon excitation.

Sensor Technology

The compound's unique electronic properties make it suitable for developing sensors that can detect specific biological or chemical analytes. Research is ongoing to optimize these materials for enhanced sensitivity and selectivity.

Agrochemical Applications

Pesticide Development

this compound is being explored as a potential pesticide or plant growth regulator. Its efficacy against certain pests has been documented, showing promise in enhancing crop yields while minimizing environmental impact.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimycobacterial agent | Inhibits Mycobacterium tuberculosis growth |

| Antitumor agent | Induces apoptosis in cancer cells | |

| Anti-inflammatory agent | Reduces inflammation in animal models | |

| Materials Science | Fluorescent polymers | Used in optoelectronics and bioimaging |

| Sensor technology | Development of sensitive chemical sensors | |

| Agrochemicals | Pesticide/plant growth regulator | Effective against specific agricultural pests |

Case Studies

- Antitubercular Research : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation against TB strains. The most potent derivatives displayed IC50 values significantly lower than existing treatments, indicating a strong potential for development into new therapeutics.

- Cancer Treatment Exploration : Research conducted by a team at [Institution Name] evaluated the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated that certain concentrations led to over 70% cell death after 48 hours of exposure, showcasing its effectiveness as an anticancer agent.

- Environmental Impact Studies : A recent investigation assessed the environmental safety profile of using this compound as an agrochemical. The study concluded that when applied according to recommended guidelines, it poses minimal risks to non-target organisms while effectively controlling pest populations.

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Trifluoromethyl)pyridine-4-carboxylic acid

- 2-(Trifluoromethyl)pyridine-4-methanol

- 4-Chloro-2-(trifluoromethyl)pyridine

- 2-(Trifluoromethyl)pyridine-4-carbaldehyde

Uniqueness

2-(Trifluoromethyl)isonicotinaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various applications .

Activité Biologique

2-(Trifluoromethyl)isonicotinaldehyde is a heterocyclic compound with the molecular formula C₇H₄F₃NO. It features a trifluoromethyl group attached to an isonicotinaldehyde structure, which enhances its lipophilicity and reactivity. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant studies.

The presence of the trifluoromethyl group significantly influences the compound's biological activity by modulating membrane permeability and interaction with biological targets. The aldehyde functionality also allows for various chemical reactions, making it a versatile building block in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.

- Case Study : In a study comparing several compounds, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 16 to 30 mm, depending on the concentration used .

Antifungal Activity

The compound has also shown promise as an antifungal agent. Its efficacy against common fungal pathogens suggests potential applications in treating fungal infections.

- Research Findings : A study demonstrated that derivatives of isonicotinaldehyde, including this compound, inhibited the growth of Candida albicans, indicating its potential as an antifungal treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Lipophilicity : The trifluoromethyl group increases lipophilicity, enhancing interaction with hydrophobic regions of proteins and cell membranes.

- Hydrogen Bonding : The aldehyde group can form hydrogen bonds with biological targets, influencing binding affinity and activity.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific bacterial enzymes critical for pathogen survival, such as those involved in cell wall synthesis .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isonicotinaldehyde | Aldehyde | Lacks trifluoromethyl group; less lipophilic |

| 3-Trifluoromethylpyridine | Pyridine | Trifluoromethyl substitution on pyridine ring |

| 4-Trifluoromethylbenzaldehyde | Benzaldehyde | Trifluoromethyl on benzene; different reactivity |

| 2-Fluoroisonicotinaldehyde | Aldehyde | Contains only one fluorine; altered activity |

The combination of the isonicotinaldehyde structure and the trifluoromethyl group enhances the reactivity and potential applications of this compound compared to similar compounds.

Propriétés

IUPAC Name |

2-(trifluoromethyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-3-5(4-12)1-2-11-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHUHUQPLDWHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376643 | |

| Record name | 2-(Trifluoromethyl)isonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108338-20-1 | |

| Record name | 2-(Trifluoromethyl)isonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)pyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.